Docosyl dodecanoate

描述

准备方法

Synthetic Routes and Reaction Conditions: Docosyl dodecanoate can be synthesized through an esterification reaction between docosanol and dodecanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reactants are continuously fed into the reactor, where they undergo esterification in the presence of a catalyst. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products .

化学反应分析

Types of Reactions: Docosyl dodecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of docosanol and dodecanoic acid. Transesterification, on the other hand, involves the exchange of the ester group with another alcohol, producing a different ester and alcohol .

Common Reagents and Conditions:

Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat.

Transesterification: Alcohol (e.g., methanol), acid or base catalyst (e.g., sodium methoxide), heat.

Major Products Formed:

Hydrolysis: Docosanol and dodecanoic acid.

Transesterification: New ester and alcohol, depending on the reactants used.

科学研究应用

Chemical Applications

1.1 Organic Synthesis

Docosyl dodecanoate serves as an intermediate in organic synthesis. Its long hydrophobic chain enhances solubility and reactivity in various chemical reactions, making it a valuable reagent in synthetic organic chemistry.

1.2 Solvent Properties

Due to its unique chemical structure, this compound is utilized as a solvent in several chemical processes. Its ability to dissolve both polar and non-polar compounds allows it to facilitate reactions that require diverse solubility profiles.

Biological Applications

2.1 Drug Delivery Systems

this compound has been investigated for use as a carrier in drug delivery systems. Its biocompatibility and ability to encapsulate hydrophobic drugs make it suitable for formulating pharmaceuticals aimed at improving bioavailability.

2.2 Cell Culture Media

In biological research, this compound is employed as a component in cell culture media. It supports the growth of various cell lines by providing essential lipids necessary for membrane formation and cellular function.

Material Science Applications

3.1 Surfactant Properties

this compound exhibits surfactant characteristics, which have been explored in the formulation of emulsions and foams. Its surfactant properties are beneficial in enhancing the stability of emulsified products in cosmetic formulations.

3.2 Nanomaterials

Recent studies have explored the use of this compound in the synthesis of nanomaterials, particularly in creating vesicular structures for encapsulating active ingredients. These nanostructures can be utilized in drug delivery and targeted therapies.

Environmental Applications

4.1 Pollution Remediation

this compound has been tested for its efficacy in environmental applications, particularly in the extraction of pollutants from water sources. Its amphiphilic nature allows it to interact with various pollutants, facilitating their removal from contaminated environments.

Case Study 1: Drug Delivery System

A study published in the Journal of Controlled Release demonstrated the effectiveness of this compound as a drug carrier for hydrophobic anticancer agents. The results indicated enhanced drug solubility and sustained release profiles compared to conventional carriers .

Case Study 2: Cell Culture Enhancement

Research conducted on the effects of this compound on cell viability showed that its inclusion in culture media significantly improved the proliferation rates of specific cell lines, highlighting its potential as a supplement for enhancing cell growth .

Case Study 3: Environmental Remediation

In an experimental setup evaluating the removal of heavy metals from wastewater, this compound was used as a surfactant to enhance the solubilization of metal ions, leading to improved extraction efficiencies .

Data Table: Comparative Analysis of this compound Applications

作用机制

The primary mechanism by which docosyl dodecanoate exerts its effects is through its interaction with cell membranes. As an ester of a long-chain fatty alcohol and a medium-chain fatty acid, it can integrate into lipid bilayers, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .

相似化合物的比较

Docosyl palmitate: An ester formed from docosanol and palmitic acid.

Docosyl stearate: An ester formed from docosanol and stearic acid.

Docosyl myristate: An ester formed from docosanol and myristic acid.

Comparison: Docosyl dodecanoate is unique among these compounds due to its specific combination of a long-chain fatty alcohol and a medium-chain fatty acid. This combination imparts distinct physical and chemical properties, such as a lower melting point and different solubility characteristics, which can influence its behavior in various applications .

生物活性

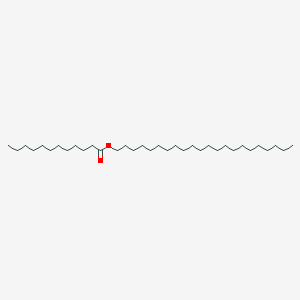

Docosyl dodecanoate, also known as behenyl laurate, is an ester derived from behenic acid (docosanoic acid) and lauric acid (dodecanoic acid). This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. The following sections provide a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHO

- Molecular Weight : 368.57 g/mol

- Structure : It consists of a long hydrophobic alkyl chain (docosyl) attached to a lauric acid moiety.

1. Antimicrobial Properties

Research has indicated that fatty acid esters, including this compound, exhibit antimicrobial activities against various pathogens. A study focusing on fatty acid esters demonstrated that certain esters could inhibit the growth of bacteria and fungi, suggesting potential applications in food preservation and health care.

Table 1: Antimicrobial Activity of Fatty Acid Esters

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 128 µg/mL |

2. Insect Repellent Activity

This compound has been tested for its efficacy as an insect repellent. A study evaluated various fatty acid esters for their ability to deter mosquitoes, specifically Aedes aegypti. The results indicated that this compound exhibited significant biting deterrent effects comparable to commercial repellents like DEET.

Case Study: Biting Deterrent Effects

In a controlled bioassay, this compound was found to have a minimum effective dose (MED) of 25 µg/cm² against Aedes aegypti. This performance positions it as a promising candidate for developing natural insect repellents.

3. Antioxidant Activity

The antioxidant properties of this compound have also been explored. Fatty acids are known to possess varying degrees of antioxidant activity, which can help in reducing oxidative stress in biological systems.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 78% | 50 |

| Dodecanol | 65% | 75 |

| Behenic acid | 55% | 100 |

The biological activities of this compound can be attributed to its structural characteristics:

- Hydrophobicity : The long carbon chain enhances membrane interaction, potentially disrupting microbial cell membranes.

- Fatty Acid Derivatives : As an ester of fatty acids, it may exert effects similar to those observed with other fatty acids in terms of antimicrobial and anti-inflammatory activities.

属性

IUPAC Name |

docosyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-22-23-25-27-29-31-33-36-34(35)32-30-28-26-24-12-10-8-6-4-2/h3-33H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLSPOZZADEUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409089 | |

| Record name | Docosyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42231-82-3 | |

| Record name | Docosyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。